Cas no 1865729-77-6 (2-(Difluoromethoxy)-4-fluoro-5-nitroaniline)
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
- AMY38019
- FC(OC1=C(C=C(C(=C1)F)[N+](=O)[O-])N)F
- 1865729-77-6
- DVBFIBOOYOMVOL-UHFFFAOYSA-N
- SCHEMBL17542594
- CS-W000043
- MFCD30489760
-
- Inchi: 1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)4(11)2-5(3)12(13)14/h1-2,7H,11H2
- InChI Key: DVBFIBOOYOMVOL-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F
Computed Properties
- Exact Mass: 222.02522651 g/mol
- Monoisotopic Mass: 222.02522651 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 222.12
- XLogP3: 2.1
- Topological Polar Surface Area: 81.1
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W000043-100mg |
2-(difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 100mg |
$183.0 | 2022-04-27 | ||
| ChemScence | CS-W000043-500mg |
2-(difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 500mg |
$603.0 | 2022-04-27 | ||
| ChemScence | CS-W000043-1g |
2-(difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 1g |
$983.0 | 2022-04-27 | ||
| eNovation Chemicals LLC | Y1088107-1g |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 95% | 1g |
$220 | 2022-11-02 | |
| eNovation Chemicals LLC | Y1088107-5g |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 95% | 5g |
$590 | 2022-11-02 | |
| 1PlusChem | 1P01DC3W-1g |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 95% | 1g |
$150.00 | 2024-06-17 | |
| 1PlusChem | 1P01DC3W-5g |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 95% | 5g |
$373.00 | 2024-06-17 | |
| Aaron | AR01DCC8-100mg |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 98% | 100mg |
$24.00 | 2023-12-15 | |
| Aaron | AR01DCC8-250mg |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 98% | 250mg |
$32.00 | 2023-12-15 | |
| Aaron | AR01DCC8-1g |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline |
1865729-77-6 | 98% | 1g |
$79.00 | 2023-12-15 |
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline
Introduction to 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (CAS No. 1865729-77-6)
2-(Difluoromethoxy)-4-fluoro-5-nitroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1865729-77-6, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its nitro, fluoro, and difluoromethoxy substituents, exhibits a unique structural framework that makes it a promising candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline consists of a benzene ring substituted with a nitro group at the 5-position, a fluoro atom at the 4-position, and a difluoromethoxy group at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of both electron-withdrawing (nitro) and electron-donating (difluoromethoxy) groups creates a balance that may enhance binding affinity and selectivity in biological systems.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and cell membrane permeability. The fluorine atoms in 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline contribute to these desirable characteristics, making it an attractive scaffold for developing novel therapeutic agents. Furthermore, the nitro group can serve as a handle for further chemical modification, allowing for the synthesis of derivatives with tailored biological activities.
One of the most compelling aspects of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline is its potential application in the development of anticancer agents. Fluorinated anilines have shown promise in preclinical studies as inhibitors of various kinases and enzymes involved in cancer progression. The nitro group can participate in redox reactions, potentially leading to the generation of reactive species that disrupt cancer cell proliferation. Additionally, the electron-withdrawing nature of the nitro group can enhance the binding affinity of the molecule to its target proteins.
Recent research has also explored the antimicrobial properties of fluorinated aromatic compounds. The structural features of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline may confer activity against resistant bacterial strains by interfering with essential bacterial enzymes or metabolic pathways. The combination of fluoro and nitro substituents can disrupt bacterial cell wall synthesis or DNA replication, providing a mechanism for therapeutic action.
The synthesis of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of a fluorinated precursor followed by selective methylation with difluoromethylating agents. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving scalability.
In conclusion, 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline (CAS No. 1865729-77-6) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of fluorine and nitro substituents makes it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutics for cancer and antimicrobial diseases. Continued research into its biological activities and synthetic methodologies will further elucidate its role in modern medicine.
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